

# Application Notes and Protocols: Stains-All

## Staining for Polyacrylamide Gels

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### Compound of Interest

Compound Name: *Stains-all*

Cat. No.: *B7765193*

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**Stains-All** is a versatile cationic carbocyanine dye used for the differential staining of various biomolecules, particularly in polyacrylamide gels.[1][2] Its utility lies in its ability to impart different colors to different types of macromolecules, allowing for their simultaneous visualization and identification. This feature is especially valuable for analyzing complex mixtures of proteins, DNA, and RNA. **Stains-All** is particularly effective for acidic proteins, such as phosphoproteins and glycoproteins, which may stain poorly with other common dyes like Coomassie Brilliant Blue.[3] The dye interacts with the anionic groups of molecules, resulting in distinct colorimetric shifts: DNA typically stains blue, RNA appears bluish-purple, and proteins generally stain red or pink.[1][4]

This document provides a detailed protocol for using **Stains-All** to stain polyacrylamide gels, including solution preparation, the staining procedure, and destaining methods.

## Data Presentation: Reagent Compositions

For reproducible results, the precise composition of the staining and stock solutions is critical. The following table summarizes the recommended concentrations and components for the preparation of **Stains-All** solutions.

Solution	Component	Concentration/Volume	Reference
0.1% (w/v) Stock Stain	Stains-All Dye	10 mg	[1][4]
Formamide	10 mL	[1][4]	
Working Staining Solution	0.1% Stock Stain	1 mL	[1][4]
Formamide	1 mL	[1][4]	
Isopropanol	5 mL	[1][4]	
3.0 M Tris-HCl, pH 8.8	100 µL	[1][4]	
Water	12.9 mL	[1][4]	
Alternative Working Solution	Stains-All Dye	0.005% (w/v)	[5]
Formamide	10% (v/v)	[5]	
Isopropanol	25% (v/v)	[5]	
15 mM Trizma®-HCl, pH 8.8	-	[5]	
Water	65% (v/v)	[5]	
Fixing Solution (for SDS-PAGE)	Isopropanol	25% (v/v)	[6]
Water	75% (v/v)	[6]	

## Experimental Protocols

This section outlines the detailed methodology for staining polyacrylamide gels using **Stains-All**. It is crucial to protect the **Stains-All** solutions from light to prevent degradation.[1][4][5]

### I. Reagent Preparation

- 0.1% (w/v) **Stains-All** Stock Solution:
  - Dissolve 10 mg of **Stains-All** powder in 10 mL of formamide.
  - Mix thoroughly until the dye is completely dissolved.
  - Store this stock solution in a light-protected container at -20°C.[1] The stock solution is stable for up to one year when stored properly.[2][4]
- **Stains-All** Working Solution:
  - In a light-protected container, combine the following reagents in the specified order:
    - 1 mL of 0.1% **Stains-All** stock solution
    - 1 mL of formamide
    - 5 mL of isopropanol
    - 100 µL of 3.0 M Tris-HCl, pH 8.8
    - 12.9 mL of deionized water
  - Mix the solution well. This working solution should be prepared fresh before each use.[5]

## II. Pre-Staining Gel Preparation (for SDS-PAGE)

For gels containing Sodium Dodecyl Sulfate (SDS), a fixing and washing step is necessary as SDS can interfere with the staining process.[6]

- Fixation:
  - Following electrophoresis, place the polyacrylamide gel in a clean container with 20-30 mL of 25% isopropanol.
  - Gently agitate the gel on a shaker for 20 minutes.
  - Discard the isopropanol solution and repeat this step three more times to ensure complete removal of SDS. Alternatively, the gel can be soaked overnight in 25% isopropanol.[6]

- Washing:
  - After fixation, decant the isopropanol and wash the gel with deionized water for 10 minutes with gentle agitation.
  - Repeat the water wash a total of four times to remove any residual isopropanol.[6]

### III. Staining Procedure

- Immerse the pre-treated gel in the freshly prepared **Stains-All** working solution. Ensure the gel is fully submerged.
- Cover the container to protect it from light (e.g., with aluminum foil).[6]
- Incubate the gel for 18 to 24 hours at room temperature with gentle agitation.[1][4] For some applications, a shorter incubation of 3 hours may be sufficient.[6]

### IV. Destaining

- After the incubation period, carefully decant the staining solution.
- Wash the gel with deionized water at least twice to remove excess stain.[6]
- Method A: Water Destaining (in the dark):
  - Submerge the gel in deionized water in a light-protected container.
  - Allow the gel to destain until the background is clear and the bands are well-defined. This method helps to avoid a dull yellow background that can result from light exposure.[1][4]
- Method B: Light Destaining:
  - Expose the gel to a light source, such as a standard light box, for approximately 10-30 minutes.[1][4][6] The light will cause the background stain to fade, enhancing the visibility of the stained bands.[6] It is important to monitor this process closely, as prolonged exposure to light can lead to the fading of the stained bands themselves.[5]

### V. Visualization and Documentation

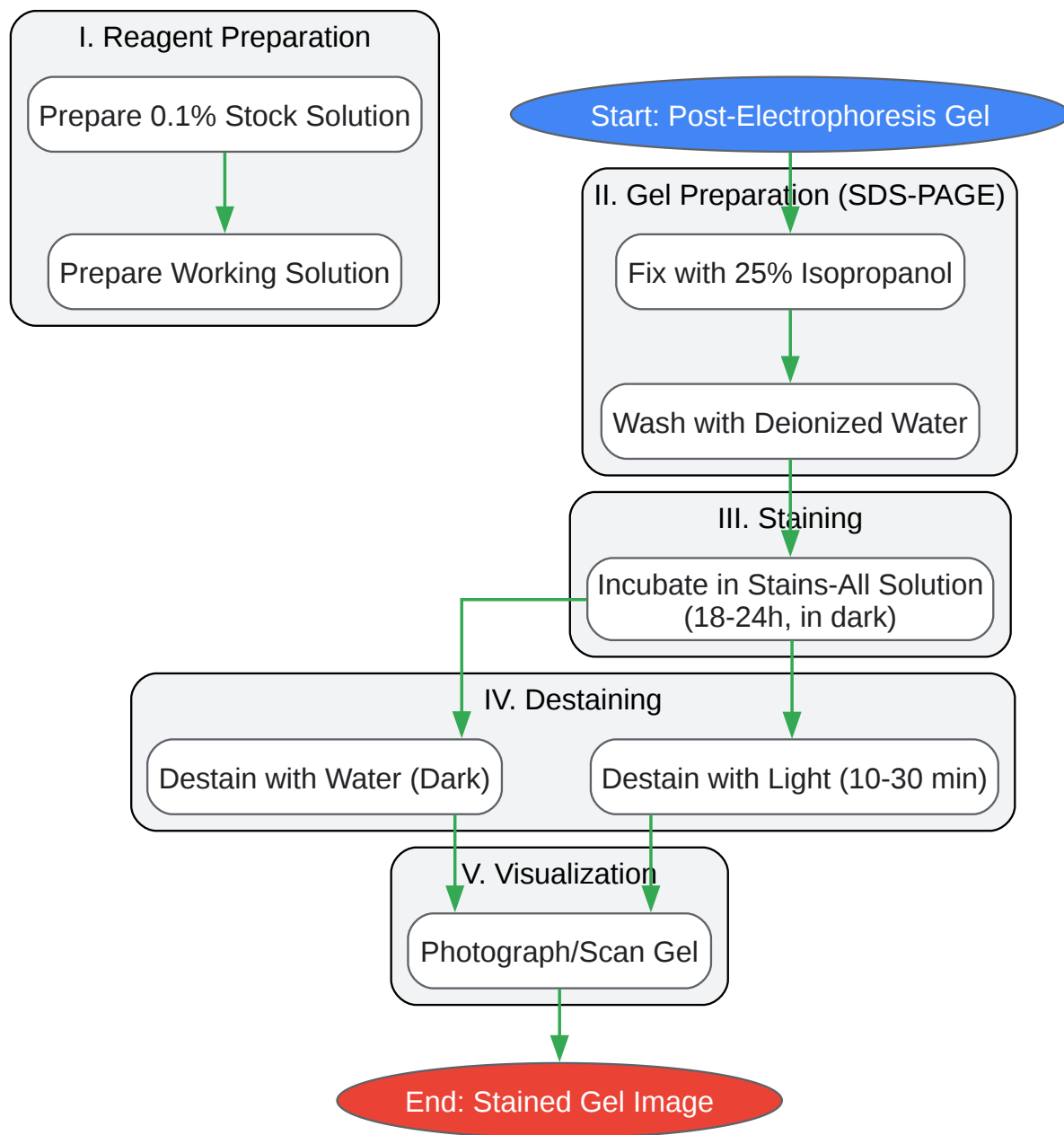
Once the destaining is complete and the desired band contrast is achieved, the gel should be photographed or scanned immediately.[5] The distinct colors of the stained biomolecules can be observed:

- DNA: Blue[1][4]
- RNA: Bluish-purple[1][4]
- Proteins: Red/Pink[1][4]
- Acidic Proteins/Mucopolysaccharides: Blue to purple[3]

## Mandatory Visualization

### Experimental Workflow Diagram

The following diagram illustrates the key steps in the **Stains-All** staining protocol for polyacrylamide gels.



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Caption: Workflow for **Stains-All** staining of polyacrylamide gels.

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